Lower Protease Inhibition Potency Relative to Bestatin – A Non‑Cytotoxic Control Tool
6-(4-Chlorophenoxy)hexan-1-amine exhibits lower inhibition potency than Bestatin (Cat. No. 200484) in standard protease assays but is distinguished by its lack of cytotoxicity and absence of apoptosis induction . It only weakly affects MMP‑9, angiotensin‑converting enzyme, and neural endopeptidase activities . This profile makes it suitable as a negative or low‑potency control compound in studies where Bestatin’s strong inhibition is undesirable.
| Evidence Dimension | Protease inhibition potency |
|---|---|
| Target Compound Data | Lower inhibition than Bestatin; not cytotoxic; does not induce apoptosis |
| Comparator Or Baseline | Bestatin (Sigma Cat. No. 200484) |
| Quantified Difference | Quantitative IC₅₀ values not reported; potency described as 'lower' |
| Conditions | Enzyme inhibition assays (MMP‑9, ACE, NEP) in biochemical systems |
Why This Matters
Researchers requiring a protease inhibitor with minimal off‑target cytotoxicity can select this compound over the more potent Bestatin.
